molecular formula C6H7NO B130429 2-PYRIDINEMETHANOL CAS No. 586-98-1

2-PYRIDINEMETHANOL

Cat. No.: B130429
CAS No.: 586-98-1
M. Wt: 109.13 g/mol
InChI Key: SHNUBALDGXWUJI-UHFFFAOYSA-N
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Description

2-Pyridinylmethanol is a member of pyridines.

Scientific Research Applications

  • Photo-Induced Charge Transfer (PICT) in Semiconductors : Research by Lin et al. (2020) demonstrates the importance of PICT in semiconductor nanomaterials like ZnO nanosheets. This study provides insights into the chemical mechanisms of surface-enhanced Raman scattering (SERS), which can be critical for cryogenic sensing and hypothermal medicine.

  • Lakatosian Methodology for Research Integration : The Lakatosian methodology, as discussed by Casanova Romero et al. (2018), emphasizes scientific research programs (PIC) as a structural unit for integrating research into a meta-knowledge network, thereby enhancing collaborative and thematic research efforts.

  • Piceatannol (PIC) in Cancer Therapy : A study by Aljabali et al. (2020) highlights the use of Piceatannol (PIC), a compound known for its anticancer activity. Nano-encapsulation of PIC enhances its effectiveness in downregulating nuclear p65 and HIF-1α in colon cancer cells, indicating its potential in cancer therapeutics.

  • Photo-Induced Chemiluminescence (PICL) in Sunscreen Analysis : Millington et al. (2014) explored the use of PICL for detecting free radicals in sunscreens exposed to UVA radiation. This method aids in optimizing sunscreen formulations to minimize free radical generation.

  • High Sensitivity Analysis of Biomolecules : The high sensitivity (piconol) analysis of biomolecules like amino acids, peptides, and proteins, as described by Chang et al. (1985), involves pre-column derivatization with chromophoric reagents, enhancing detection sensitivity in HPLC.

  • Capillary Electrophoresis in Herbal Analysis : Research by Przybylska et al. (2021) on capillary electrophoresis, using PICOS methodology, reveals its application in analyzing bioactive compounds in herbal materials, suggesting its utility in functional food analysis.

  • Ibuprofen Piconol in Topical Pharmaceuticals : Pesheck and Osborne (1993) provided a preformulation characterization of Ibuprofen Piconol, a topical NSAID drug, outlining its chemical stability and physical properties, which is crucial for topical drug development.

  • Impact of Scientific Programs in Academic Productivity : A study by Cardoso et al. (2005) demonstrates the effect of scientific research programs (PIC) on enhancing the scientific publication output of university professors.

  • Piceatannol in Obesity Treatment : Tung et al. (2016) investigated the anti-obesity effects of Piceatannol (Pic) in mice, suggesting its potential as a therapeutic agent in obesity treatment through modulating adipogenic proteins and gut microbiota.

  • Picotechnology in Biomedical and Environmental Sciences : The study by Qasim et al. (2019) explores the potential applications of picotechnology, especially in biomedical and environmental sciences, indicating its emerging significance in these fields.

  • Effect of Piceatannol on Prostate Cancer Cells : The study by Kido et al. (2019) investigates the effects of Piceatannol (PIC) on prostate cancer cells, highlighting its role in cell cycle arrest and apoptosis induction, contributing to anti-cancer effects.

  • Improved Synthesis of Ibuprofen Piconol : Research by Yong (2006) focuses on the improved synthesis of Ibuprofen Piconol, a more soluble and efficient variant of Ibuprofen, suggesting advancements in pharmaceutical preparations.

  • Density Measurement of Carbonaceous Substances : The study by Akamatsu and Nakagawa (1956) introduces an improved picnometer method for measuring the density of carbonaceous substances, which is vital for industrial applications.

Mechanism of Action

Target of Action

2-Pyridinemethanol, also known as 2-Pyridylmethanol, pyridin-2-ylmethanol, 2-(Hydroxymethyl)pyridine, or Piconol, is a pyridylalcohol It is known to exhibit hypoglycemic activity , suggesting that it may interact with targets involved in glucose metabolism.

Mode of Action

Given its hypoglycemic activity , it can be inferred that it may interact with enzymes or receptors involved in glucose metabolism, leading to a decrease in blood glucose levels

Biochemical Pathways

Considering its hypoglycemic activity , it can be speculated that it may influence pathways related to glucose metabolism, such as glycolysis, gluconeogenesis, or insulin signaling. The downstream effects could include reduced glucose production or increased glucose uptake, leading to a decrease in blood glucose levels.

Result of Action

Given its hypoglycemic activity , it can be inferred that it may lead to a decrease in blood glucose levels This could potentially be beneficial in conditions characterized by hyperglycemia, such as diabetes

Future Directions

There is limited information available on the future directions for Piconol .

Biochemical Analysis

Biochemical Properties

It is known to have hypoglycemic activity This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glucose metabolism

Cellular Effects

Given its hypoglycemic activity , it may influence cell function by affecting glucose metabolism This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNUBALDGXWUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID8046531
Record name Piconol
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Molecular Weight

109.13 g/mol
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Physical Description

Clear hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name 2-Pyridinemethanol
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Vapor Pressure

0.02 [mmHg]
Record name 2-Pyridinemethanol
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CAS No.

586-98-1
Record name 2-Pyridinemethanol
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Record name Piconol [INN]
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Record name 2-pyridylmethanol
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Synthesis routes and methods

Procedure details

12 liters of a solution of 1250 [lacuna] of vinylpyridine (12 mol) in methanol were prepared, and a 1 molar solution of vinylpyridine in methanol was ozonized analogously to Example 3, a concentration of 20 g of vinylpyridine per liter being maintained in the ozonolysis by metered addition. A total of 12 l of solution and thus 12 mol of vinylpyridine were fed in. All of the ozone introduced was taken up. The resulting peroxide solution was stored in a deep-freeze at −30° C. and used for a further continuous ozonolysis at a vinylpyridine content of about 2 g/l. The total ozone consumption was, at 570 g or 98.9% of theory, somewhat lower than in Example 18. The resulting peroxide solution was hydrogenated analogously to Example 17. After work-up analogously to Example 18, 1024 [lacuna] (78.1% of theory) of hydroxymethylpyridine were obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-pyridinemethanol?

A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). IR spectroscopy reveals characteristic peaks for the hydroxyl group and the pyridine ring. [, ] NMR spectroscopy provides information about the compound's structure and dynamics. [, ] MS analysis helps determine the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

Q3: What is the physical state of this compound at room temperature?

A3: this compound exists as a slightly hygroscopic liquid at room temperature. []

Q4: How does the structure of this compound influence its solubility?

A4: The presence of both a hydrophilic hydroxyl group and a hydrophobic pyridine ring in this compound contributes to its solubility in both polar and non-polar solvents. [] It partitions strongly into the oil phase, indicating a preference for less polar environments. []

Q5: What catalytic applications have been explored for this compound?

A5: this compound has been investigated as a ligand in various catalytic reactions, including iron complex-catalyzed dehydrogenation of alcohols and rhodium-catalyzed carbonylation of internal alkynes. [, ] Its ability to chelate metal centers plays a crucial role in these catalytic processes. [, ]

Q6: How does the presence of this compound influence the outcome of specific reactions?

A6: In the rhodium-catalyzed carbonylation of internal alkynes, this compound facilitates the formation of 1,4-dicarboxylate esters. The coordination of its pyridine nitrogen to rhodium is crucial for this transformation. []

Q7: Have there been computational studies conducted on this compound?

A7: Density functional theory (DFT) calculations have been employed to optimize the geometry and calculate the vibrational frequencies of this compound. These calculations provide insights into the molecule's electronic structure and vibrational modes. []

Q8: How do structural modifications of this compound affect its properties?

A8: Introducing bulky substituents near the hydroxyl group of this compound can influence the nuclearity and structure of manganese clusters formed using this ligand. [] The steric hindrance imposed by these modifications alters the ligand's bridging ability, leading to variations in cluster formation. []

Q9: What is known about the stability of ibuprofen piconol, a derivative of this compound?

A9: Ibuprofen piconol, the this compound ester of ibuprofen, exhibits chemical stability in its bulk form, in solution, and in both cream and ointment formulations. []

Q10: What is known about the metabolism of ibuprofen piconol?

A10: Ibuprofen piconol undergoes hydrolysis in plasma, whole blood, and serum, converting into ibuprofen. The hydrolysis rate is influenced by the presence and type of anticoagulants. []

Q11: Are there any reports on the anti-cancer activity of this compound copper complexes?

A11: Research suggests that certain this compound copper complexes exhibit promising anti-cancer activity against human lung cancer and human colon cancer cell lines. [] These findings highlight the potential of such complexes in developing new anti-cancer agents. []

Q12: Are there any known cases of contact dermatitis associated with ibuprofen piconol?

A12: Yes, there have been reported cases of contact dermatitis linked to the topical use of ibuprofen piconol. [] As with any topical agent, there is potential for sensitization and allergic reactions in some individuals. []

Q13: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A13: Common analytical techniques for analyzing this compound and its derivatives include elemental analysis, IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry. [, , , , , , ] These methods are used to confirm composition, determine structure, and assess purity.

Q14: What tools and resources are available for researchers studying this compound and related compounds?

A14: Researchers can access a wealth of information and resources, including databases of chemical structures and properties, scientific publications, and computational chemistry software. Collaboration with research groups specializing in synthetic chemistry, materials science, or pharmacology can further facilitate advancements in this field.

Q15: What cross-disciplinary applications have been explored for this compound and its derivatives?

A15: this compound finds applications in diverse fields such as medicinal chemistry, catalysis, and materials science. Its versatility stems from its ability to act as a ligand, building block for larger structures, and a precursor for other valuable compounds. [, , , , ]

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